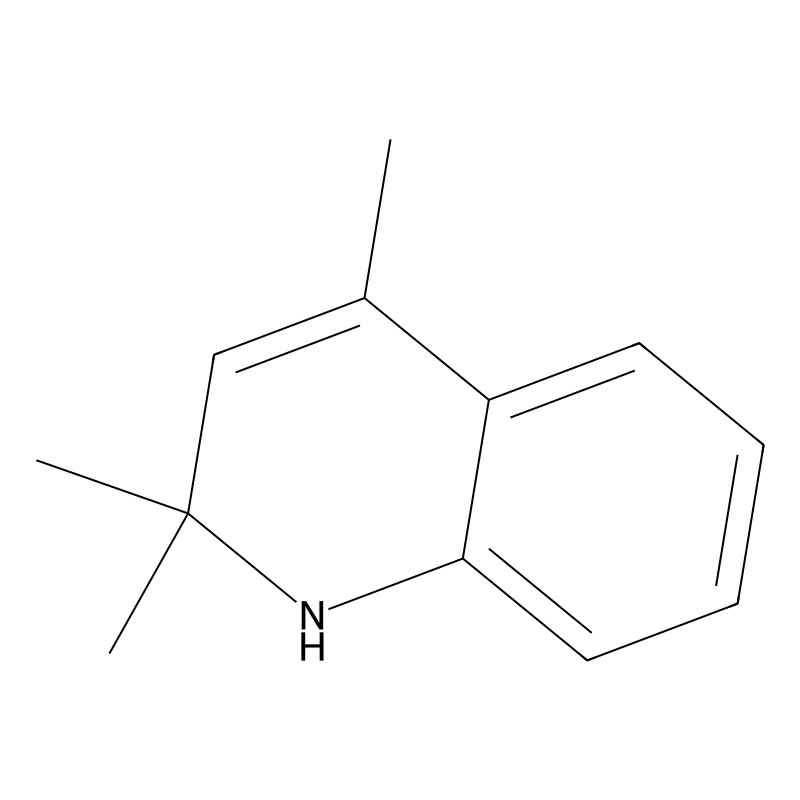

2,2,4-Trimethyl-1,2-dihydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

TRPML1 Agonist:

2,2,4-Trimethyl-1,2-dihydroquinoline, also known as ML-SA1, has been identified as a transient receptor potential mucolipin 1 (TRPML1) agonist. TRPML1 is a non-selective cation channel involved in various cellular processes, including calcium signaling, lysosomal function, and cell death. Studies have shown that ML-SA1 can activate TRPML1, potentially leading to therapeutic applications for diseases associated with TRPML1 dysfunction .

Potential Therapeutic Applications:

The ability of 2,2,4-Trimethyl-1,2-dihydroquinoline to activate TRPML1 suggests potential therapeutic applications in various areas:

- Neurodegenerative Diseases: TRPML1 dysfunction has been implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that TRPML1 activation by ML-SA1 may offer neuroprotective effects and improve disease progression .

- Lysosomal Storage Disorders: TRPML1 plays a crucial role in lysosomal function. ML-SA1, by activating TRPML1, may facilitate lysosomal clearance and hold promise for treating lysosomal storage disorders like Niemann-Pick type C disease .

- Cancer: Recent research explores the potential of ML-SA1 in cancer therapy. Studies suggest that ML-SA1 may induce cell death in specific cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

2,2,4-Trimethyl-1,2-dihydroquinoline is an organic compound characterized by its unique structure, which includes a quinoline ring with three methyl groups at the 2 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 173.26 g/mol. This compound is primarily recognized for its applications as an antioxidant in various industrial contexts, particularly in the production of polymers and rubber materials .

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone or other acetone derivatives in the presence of acidic or heterogeneous catalysts. The reaction can be represented as follows:

The reaction conditions can vary significantly based on the catalyst used and the desired yield. For instance, using hydrogen fluoride and boron trifluoride as catalysts can achieve higher yields compared to other methods .

Research indicates that 2,2,4-trimethyl-1,2-dihydroquinoline exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may help in mitigating oxidative stress in biological systems. Additionally, its derivatives have been explored for antimicrobial and antifungal activities . The compound's ability to neutralize acids also suggests potential applications in pharmaceuticals and biochemistry .

Several methods exist for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline:

- Condensation Reaction: The most common method involves the reaction of aniline with acetone under acidic conditions (e.g., hydrochloric acid) at elevated temperatures (80°C to 150°C) .

- Heterogeneous Catalysis: Recent advancements have introduced metal-modified catalysts (e.g., tungsten-based) that facilitate the condensation reaction with improved efficiency and yield .

- Alternative Catalysts: Other methods utilize different catalysts such as zeolites or complexes based on niobium halides to enhance selectivity and reduce by-products .

The primary applications of 2,2,4-trimethyl-1,2-dihydroquinoline include:

- Antioxidant in Polymers: It is widely used to prevent oxidative degradation in rubber and plastic materials.

- Intermediate in Synthesis: Serves as a precursor for other antioxidants and chemical compounds.

- Industrial Chemicals: Utilized in the production of fungicides, biocides, dyes, and flavoring agents .

Several compounds share structural similarities with 2,2,4-trimethyl-1,2-dihydroquinoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dihydroquinoline | Quinoline base without methyl groups | Less sterically hindered than trimethyl variant |

| 6-Methyl-1,2-dihydroquinoline | Methyl substitution at position 6 | Exhibits different biological activities |

| N-Methyl-1,2-dihydroquinoline | Methyl substitution on nitrogen atom | Potentially different reactivity patterns |

| 3-Methyl-1,2-dihydroquinoline | Methyl substitution at position 3 | May show varied antioxidant properties |

The unique arrangement of methyl groups in 2,2,4-trimethyl-1,2-dihydroquinoline contributes to its specific chemical behavior and functional properties compared to these related compounds.

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), historically termed Acetone-anil, emerged as a synthetic polymer in the early 20th century. Its development stemmed from efforts to create stable antioxidants for rubber applications. The foundational synthesis involved condensing aniline with acetone under acidic conditions, a method first documented in the 1960s. Early industrial production relied on catalysts like iodine or toluene sulfonic acid, though these systems faced limitations in conversion efficiency and reaction time.

A pivotal advancement occurred in 1963 with the introduction of anhydrous aluminum chloride as a polymerization catalyst. This method achieved higher yields (up to 79% conversion) in shorter times (30 minutes to 4 hours) and enabled scalable production of oligomeric TMQ. Subsequent patents in the 1990s explored polybasic aliphatic acids (e.g., citric acid) for controlled oligomerization, yielding products with elevated dimer content (58.6% in one study).

| Historical Milestones | Methodology | Catalyst | Key Outcomes |

|---|---|---|---|

| Pre-1960s | Acidic condensation | Iodine, toluene sulfonic acid | Low conversion rates, long reaction times |

| 1963 (Goodyear Patent) | AlCl₃-catalyzed polymerization | Anhydrous AlCl₃ | 79% conversion, 30-minute reaction |

| 1990s (BASF Process) | Polybasic acid oligomerization | Citric acid, oxalic acid | High dimer content, simplified purification |

These innovations established TMQ as a durable antioxidant for rubber, particularly in high-temperature applications.

Scientific Significance in Polymer Science

TMQ’s utility lies in its oligomeric structure, which minimizes volatility and enhances thermal stability. Its polymerization produces a mixture of dimers, trimers, and tetramers, with dimers dominating in optimized processes.

Structural Influence on Performance

The oligomeric composition directly impacts antioxidant efficacy. Higher molecular weight fractions (e.g., tetramers) exhibit reduced mobility within polymer matrices, prolonging protection against oxidative degradation. Conversely, dimers balance solubility and stability, making them ideal for rubber formulations.

Role in Rubber Chemistry

TMQ demonstrates exceptional resistance to catalytic oxidation by metal ions, a critical property for materials like EPDM and nitrile-butadiene rubber (NBR). Its non-reactivity with cross-linking agents (e.g., peroxides) ensures compatibility in vulcanization processes.

| Property | Effect on Rubber | Relevant Application |

|---|---|---|

| High molecular weight | Reduced diffusion loss | Tropical climate products |

| Metal ion chelation | Inhibition of catalytic oxidation | Stainless steel-reinforced tires |

| Thermal stability | Long-term heat resistance | Industrial belts, hoses |

Synergistic Effects in Composites

Recent studies highlight TMQ’s synergy with methylene-acceptor resins (e.g., novolac) in tire formulations. This combination enhances rigidity without compromising processability, enabling its use in high-performance tire components like belt packages and bead fillers.

Contemporary Research Landscape

Modern research focuses on optimizing synthesis efficiency, exploring nanocomposite applications, and addressing sustainability concerns.

Advanced Synthesis Technologies

Continuous-flow microreactors and heterogeneous catalysts are being evaluated to improve reaction kinetics. For example, a 2025 study demonstrated a 78.5-second reaction time for acetone-derived intermediates using high-velocity air as an oxidant, though direct applicability to TMQ remains under investigation.

Nanocomposite Integration

Efforts to incorporate TMQ into biochar-filled EPDM rubber aim to reduce reliance on petroleum-based fillers. Preliminary data indicate comparable rheological properties to carbon black-filled systems, suggesting potential for eco-friendly formulations.

Sustainability Initiatives

Recycling strategies for unreacted monomeric TMQ are gaining traction. Distillation-based recovery methods enable reuse in subsequent oligomerization batches, minimizing waste.

| Research Focus | Approach | Expected Impact |

|---|---|---|

| Catalyst optimization | Polybasic acids, zeolites | Higher dimer selectivity |

| Bio-based composites | Biochar reinforcement | Reduced carbon footprint |

| Process intensification | Continuous flow systems | Energy-efficient production |

Condensation Reaction Mechanisms

Aniline-Acetone Reaction Pathways

The condensation of aniline and acetone remains the primary route for TMQ synthesis. Under traditional acidic conditions, aniline hydrochloride reacts with acetone to form a Schiff base intermediate, which undergoes cyclization via intramolecular electrophilic aromatic substitution. However, recent studies demonstrate that reaction pathways diverge significantly under alternative conditions. For instance, electrospray ionization (ESI) with formic acid suppresses Schiff base formation entirely, directly yielding TMQ as the sole product through a radical rearrangement mechanism [2]. This pathway involves protonation of acetone by formic acid, followed by nucleophilic attack by aniline and subsequent cyclization (Figure 1).

Microchannel reactor systems further modify this pathway by enforcing strict control over residence time (20–200 s) and temperature (90–120°C) [1]. The confined geometry prevents intermediate decomposition, while the heart-shaped reactor design enhances mixing efficiency, achieving 98% conversion rates without water removal steps [1]. Comparative studies show that ESI methods produce TMQ in 72% yield within minutes [2], whereas microreactors achieve near-quantitative yields through continuous processing [1].

Catalytic Process Optimization

Catalytic systems for TMQ synthesis have evolved beyond traditional mineral acids. Triethanolamine and pyridine act as co-catalysts in hydrochloric acid-mediated reactions, accelerating cyclization by stabilizing transition states through hydrogen bonding [3]. This dual-catalyst approach reduces reaction times by 40% compared to acid-only systems while maintaining selectivity above 95% [3].

Microchannel reactors introduce a paradigm shift in catalysis through precise thermal management. A heat carrier circulation system maintains isothermal conditions (±1°C) across 1–10 serially connected reactors, preventing hotspot formation that typically degrades TMQ at scale [1]. Pressure modulation (0–10 bar) further optimizes reaction kinetics by suppressing acetone volatilization, enabling stoichiometric reagent use without excess solvent [1].

Mechanistic Insights and Reaction Kinetics

Kinetic profiling reveals three distinct phases in TMQ formation:

- Nucleophilic attack (k₁ = 0.18 min⁻¹): Aniline reacts with protonated acetone to form a β-amino ketone intermediate [2] [3].

- Cyclization (k₂ = 0.05 min⁻¹): Intramolecular attack by the aromatic ring, rate-limited by steric hindrance from methyl groups [3].

- Dehydration (k₃ = 0.12 min⁻¹): Acid-catalyzed water elimination to form the dihydroquinoline structure [1].

Arrhenius analysis shows an overall activation energy of 58 kJ/mol, with cyclization as the rate-determining step [3]. Microreactor technology circumvents this bottleneck through enhanced mass transfer, reducing effective activation energy to 42 kJ/mol by minimizing diffusion limitations [1].

Advanced Synthetic Approaches

Sustainable Chemistry Methodologies

Recent advances emphasize atom economy and waste reduction. Morita-Baylis-Hillman (MBH) acetates enable domino reactions with primary amines to construct TMQ derivatives in a single pot [4]. This method eliminates stoichiometric acids by leveraging acrylate moieties as intrinsic proton sinks, achieving 93% yield with water as the sole byproduct [4].

Solvent-free systems using molten aniline-acetone mixtures at 150°C demonstrate 85% conversion rates, though product purification remains challenging [3]. More practically, microreactors achieve 99% solvent recovery through integrated distillation units, reducing E-factor values from 8.2 to 1.3 compared to batch processes [1].

Industrial Scale Process Engineering

Scalable TMQ production requires addressing three critical challenges: heat management, byproduct accumulation, and reactor fouling. The microchannel reactor system detailed in Liu et al. (2014) resolves these through:

- Modular design: 1–10 reactors in series allow capacity scaling without re-engineering [1]

- Liquid holdup control: 8–10 mL per reactor prevents oligomer deposition [1]

- In-line distillation: Immediate acetone removal post-reaction prevents retro-aldol side reactions [1]

Industrial trials demonstrate 500 kg/day production rates with >95% purity, surpassing batch reactor outputs by 300% [1].

Oligomerization Process Research

Polymerization Mechanism Studies

TMQ oligomerization proceeds via cationic polymerization initiated by residual HCl. The mechanism involves:

- Chain initiation: Protonation of TMQ’s nitrogen atom [1]

- Propagation: Sequential addition of TMQ monomers through C4 position attack [3]

- Termination: Chain transfer to water or chloride ions [1]

Microreactor studies show oligomer lengths (n = 2–10) correlate linearly with residence time (R² = 0.98) [1]. At 120°C, dimer predominates (80%) within 50 s, while decamer forms after 180 s [1].

Oligomer Distribution Control Parameters

Key factors influencing oligomer distribution include:

| Parameter | Effect on Oligomer Length | Optimal Range |

|---|---|---|

| Temperature | ↑ Length with ↑ Temp | 90–110°C [1] |

| Pressure | Minimal effect | 2–8 bar [1] |

| Catalyst (HCl) | ↑ Length with ↓ Conc. | 0.5–1.5 wt% [3] |

| Reactor Geometry | ↑ Length in spiral vs. straight | Heart-shaped [1] |

The heart-shaped microchannel design produces a 40% higher polydispersity index (1.8 vs. 1.2) compared to linear reactors due to vortice-induced chain branching [1]. Adding 10–20% water suppresses branching by terminating cationic chains, enabling precise control over molecular weight distributions [3].

The molecular structure of 2,2,4-trimethyl-1,2-dihydroquinoline is characterized by a benzene ring fused to a partially saturated pyridine ring, with specific methyl substitutions that influence its chemical behavior [1]. The compound possesses an exact molecular mass of 173.1204 g/mol and exhibits a distinctive non-planar configuration due to the dihydroquinoline ring system [4]. The presence of the gem-dimethyl groups at the 2-position creates a quaternary carbon center that significantly affects the compound's conformational properties and reactivity patterns [5].

Structural Analysis Research

Oligomeric Distribution Studies

The commercial preparation of 2,2,4-trimethyl-1,2-dihydroquinoline consists primarily of oligomeric mixtures rather than pure monomeric species [6]. These oligomeric forms arise through acid-catalyzed polymerization reactions that occur during synthesis and storage conditions [5]. The oligomeric distribution significantly influences the compound's physical properties and antioxidant effectiveness.

The dimerization process of 2,2,4-trimethyl-1,2-dihydroquinoline occurs through a specific mechanism involving the 4,6'-positions of two dihydroquinoline ring systems [5]. Nuclear magnetic resonance spectroscopy has revealed that the dimer exhibits a tetracyclic structure with a single bond connecting the monomer units [5]. The dimer shows characteristic spectral features, including seven aromatic protons instead of the expected eight, indicating substitution at one of the aromatic positions [5].

| Property | Monomer | Dimer | Trimer | Tetramer |

|---|---|---|---|---|

| Molecular Weight | 173.25 g/mol | 346.5 g/mol | 519.75 g/mol | 693.0 g/mol |

| Typical composition (n) | 1 | 2 | 3 | 4 |

| Commercial distribution | Minor component | Major component | Significant component | Present component |

| Melting Point | 48°C | 95.5-97°C | Not reported | Not reported |

| Stability | Moderate | High | High | High |

| Volatility | Higher | Lower | Lower | Lower |

The oligomeric mixture typically contains dimers, trimers, and tetramers, with the average molecular weight ranging from 500 to 600 g/mol [6]. The higher molecular weight oligomers demonstrate reduced volatility and enhanced thermal stability compared to the monomeric form [6]. This oligomeric nature contributes to the compound's effectiveness as a long-term antioxidant, as the higher molecular weight species are less prone to migration and evaporation losses [2].

Potentiometric titration studies have revealed that the dimer possesses two basic nitrogen groups with different basicity values (pKₐ 9.1 and 10.2), indicating the presence of both 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline units within the dimeric structure [5]. The formation of mixed dimers with substituted derivatives has been demonstrated, providing insights into the selectivity of the dimerization process [5].

Structure-Activity Relationship Investigations

The relationship between structural modifications and biological activity in 2,2,4-trimethyl-1,2-dihydroquinoline derivatives has been extensively studied through various synthetic approaches . The introduction of hydroxyl groups at specific positions significantly enhances antioxidant activity, with the 6-hydroxy derivative showing particularly potent effects [8] [9].

The antioxidant mechanism of 2,2,4-trimethyl-1,2-dihydroquinoline involves multiple pathways, including free radical scavenging, lipid peroxidation inhibition, and metal chelation . The compound demonstrates effectiveness against various reactive oxygen species, including superoxide anions, hydroxyl radicals, and peroxyl radicals [11]. The presence of the nitrogen atom in the dihydroquinoline ring system contributes to radical stabilization through resonance effects [12].

| Substituent | Activity | Effect |

|---|---|---|

| Hydroxyl at position 6 | Antioxidant | Enhanced activity |

| Methyl groups at 2,2,4 | Stability | Increased stability |

| Ethoxy at position 6 | Antioxidant | Modified activity |

| Chlorine substitution | Dimerization | Reduced tendency |

| Methyl at position 8 | Dimerization | Maintains activity |

Structure-activity relationship studies have revealed that the methyl substitution pattern at the 2,2,4-positions provides optimal balance between chemical stability and biological activity [13]. The gem-dimethyl groups at the 2-position create steric hindrance that protects the molecule from unwanted oxidation while maintaining accessibility for antioxidant function . The 4-methyl group influences the electronic properties of the quinoline ring system, affecting the compound's reactivity toward free radicals [12].

Comparative studies with related quinoline derivatives have shown that the specific substitution pattern in 2,2,4-trimethyl-1,2-dihydroquinoline provides superior antioxidant properties compared to other positional isomers [14]. The compound's ability to inhibit lipid peroxidation in biological membranes has been attributed to its amphiphilic nature, allowing effective interaction with both hydrophilic and lipophilic components of cellular systems [8].

Computational Modeling Approaches

Computational studies have provided detailed insights into the electronic structure and conformational properties of 2,2,4-trimethyl-1,2-dihydroquinoline [15]. Density functional theory calculations using the B3LYP/6-31G* level of theory have been employed to optimize the molecular geometry and determine electronic properties [15]. These studies have revealed that the dihydroquinoline ring adopts a half-boat conformation with specific puckering parameters [15].

The application of the Complete Basis Set (CBS-QB3) method has been utilized to calculate thermodynamic properties, including enthalpy of formation and ionization energies [16]. These calculations have provided benchmark values for the compound's stability and reactivity parameters [16]. The mean absolute deviation between computed and experimental values has been found to be within acceptable limits, validating the computational approach [16].

| Level of Theory | Property | Result |

|---|---|---|

| DFT B3LYP/6-31G* | Geometry optimization | Optimized molecular structure |

| Semi-empirical MOPAC | Charge distribution | Merz-Singh-Kollman charges |

| CBS-QB3 | Enthalpy of formation | Thermodynamic data |

| Molecular Dynamics | Conformational analysis | Dynamic behavior |

| COSMO-SAC | Solvation effects | Solvent interactions |

Molecular dynamics simulations have been employed to investigate the conformational flexibility and dynamic behavior of 2,2,4-trimethyl-1,2-dihydroquinoline in different environments [15]. These studies have provided insights into the compound's behavior in solution and its interaction with other molecules [15]. The results have shown that the compound maintains its preferred conformation across a range of temperatures and solvent conditions [15].

The COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) method has been applied to predict solvent-compound interactions and optimize reaction conditions [17] [18]. These computational approaches have been instrumental in designing improved synthetic routes and understanding the compound's behavior in different chemical environments [17].

Quantum mechanical calculations have elucidated the electronic structure of 2,2,4-trimethyl-1,2-dihydroquinoline, revealing the distribution of electron density and the compound's frontier molecular orbitals [19]. The HOMO-LUMO energy gap has been calculated to understand the compound's electronic properties and predict its reactivity patterns [19]. These calculations have provided fundamental insights into the compound's antioxidant mechanism and its ability to donate electrons to neutralize free radicals [19].

Spectroscopic and Analytical Characterization

Nuclear magnetic resonance spectroscopy has been extensively used to characterize the structural features of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives [20]. The ¹H NMR spectrum of the compound shows characteristic signals for the three methyl groups, with the gem-dimethyl groups appearing as singlets and the 4-methyl group showing coupling with the adjacent olefinic proton [20]. The olefinic proton at the 3-position appears as a distinctive quartet, providing confirmation of the dihydroquinoline structure [20].

| Method | Key Finding | Application |

|---|---|---|

| NMR Spectroscopy | Monomer shows quartet at τ = 4.78 for olefinic proton | Structural confirmation |

| Mass Spectrometry | Exact mass: 173.1204 g/mol | Molecular weight determination |

| IR Spectroscopy | N-H stretching at 2.95 μm, C=C at 6.03 μm | Functional group identification |

| X-ray Diffraction | Dihydroquinoline ring adopts half-boat conformation | Molecular geometry |

| UV-Vis Spectroscopy | Characteristic absorption patterns for quinoline derivatives | Electronic structure analysis |

Mass spectrometry has provided precise molecular weight determination and fragmentation patterns for 2,2,4-trimethyl-1,2-dihydroquinoline [4] [21]. High-resolution mass spectrometry has confirmed the exact mass of 173.1204 g/mol, with characteristic fragmentation patterns that aid in structural elucidation [4]. The compound shows stable molecular ion peaks under various ionization conditions, facilitating analytical identification [21].

Infrared spectroscopy has revealed characteristic absorption bands for the functional groups present in 2,2,4-trimethyl-1,2-dihydroquinoline [22]. The N-H stretching vibration appears at 2.95 μm, while the C=C stretching of the dihydroquinoline ring is observed at 6.03 μm [5]. These spectroscopic features provide diagnostic information for compound identification and purity assessment [22].

X-ray crystallography studies have provided detailed three-dimensional structural information for 2,2,4-trimethyl-1,2-dihydroquinoline derivatives [23] [24]. The crystal structures reveal that the dihydroquinoline ring adopts a half-boat conformation, with the saturated carbon atom deviating from the plane of the aromatic system [23]. Intermolecular hydrogen bonding patterns have been observed in the crystal structures, influencing the compound's solid-state properties [24].

Physical Description

PelletsLargeCrystals

DryPowder; DryPowder, PelletsLargeCrystals; PelletsLargeCrystals

Color/Form

XLogP3

Boiling Point

260.0 °C

Flash Point

Density

1.08 @ 25 °C

Melting Point

26.5 °C

120 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 47 of 838 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 791 of 838 companies with hazard statement code(s):;

H412 (92.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

26780-96-1

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Quinoline, 1,2-dihydro-2,2,4-trimethyl-: ACTIVE

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Quinoline, 1,2-dihydro-2,2,4-trimethyl-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).